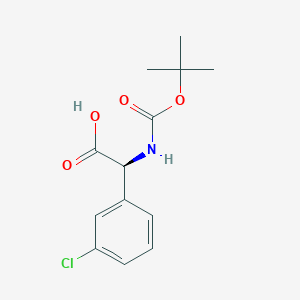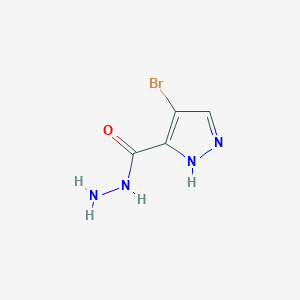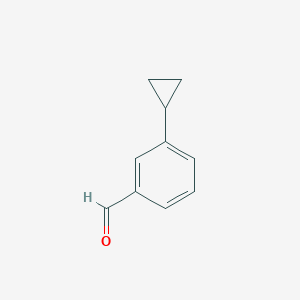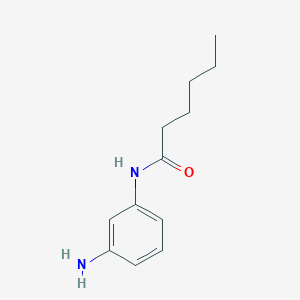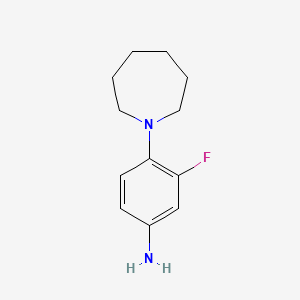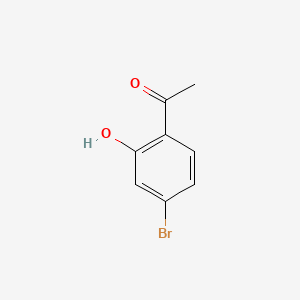
1-((4-Bromophenyl)sulfonyl)azetidine
Descripción general
Descripción
1-((4-Bromophenyl)sulfonyl)azetidine, also known as 4-ASPBA, is an organoboron compound that has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals. The compound has a molecular formula of C9H10BrNO2S and a molecular weight of 276.15 g/mol .
Molecular Structure Analysis
The molecular structure of 1-((4-Bromophenyl)sulfonyl)azetidine consists of a four-membered azetidine ring attached to a sulfonyl group, which is further connected to a bromophenyl group . The compound has a density of 1.7±0.1 g/cm³ .Physical And Chemical Properties Analysis
1-((4-Bromophenyl)sulfonyl)azetidine has a boiling point of 369.6±44.0 °C at 760 mmHg and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has an enthalpy of vaporization of 61.6±3.0 kJ/mol and a flash point of 177.3±28.4 °C . The index of refraction is 1.632 . The compound has a molar refractivity of 59.0±0.4 cm³ and a polar surface area of 46 Ų .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, “1-((4-Bromophenyl)sulfonyl)azetidine” is utilized as a building block for the synthesis of more complex molecules. Its sulfonyl and azetidine groups are reactive sites that can be further modified to create new compounds with potential biological activity. This compound could serve as a precursor in the development of new therapeutic agents, particularly in the design of sulfonyl-containing drugs which are prevalent in treatments for conditions like hypertension and some types of cancer .
Agriculture
In the agricultural sector, this compound’s derivatives could be explored for their potential as pesticides or herbicides. The bromophenyl group, in particular, is a common moiety in many agrochemicals due to its ability to disrupt biological systems in pests. Research could be directed towards synthesizing new compounds from “1-((4-Bromophenyl)sulfonyl)azetidine” that are safe, effective, and environmentally friendly for crop protection .
Material Science
“1-((4-Bromophenyl)sulfonyl)azetidine” may find applications in material science as a chemical intermediate in the synthesis of polymers or coatings with unique properties. Its structural rigidity and the presence of functional groups make it a candidate for creating novel materials with specific mechanical or chemical resistance characteristics .
Environmental Science
Environmental science can benefit from the application of this compound in the synthesis of chemicals that help in pollution control. For instance, derivatives of “1-((4-Bromophenyl)sulfonyl)azetidine” could be used in the creation of advanced filtration materials or sensors for detecting environmental toxins .
Biochemistry
In biochemistry, the compound can be used to study enzyme-substrate interactions, especially those involving sulfonamides. It can act as an analog to biologically active molecules, helping to elucidate the mechanisms of action of enzymes or other proteins within the cell .
Pharmacology
Pharmacologically, “1-((4-Bromophenyl)sulfonyl)azetidine” could be investigated for its drug-like properties. Its core structure might interact with various biological targets, and modifications to this scaffold could lead to the discovery of new pharmacologically active compounds .
Chemical Engineering
In chemical engineering, this compound can be used in process optimization studies. Its reactivity and stability under different conditions make it suitable for developing new synthetic routes or improving existing manufacturing processes for pharmaceuticals and agrochemicals .
Analytical Chemistry
Lastly, in analytical chemistry, “1-((4-Bromophenyl)sulfonyl)azetidine” can be used as a standard or reference compound in chromatography and mass spectrometry. It helps in the calibration of instruments and the development of analytical methods for detecting similar structures in complex mixtures .
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIDQNAFUFFXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428429 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)sulfonyl)azetidine | |
CAS RN |
530081-57-3 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


